Dolichol 19

Comparative lipidomics Dolichol chain-length profiling Species-specific metabolism

Clinical and glycosylation research requires chain-length specific dolichols. Substituting Dolichol 18 or 20 invalidates established Dol18/Dol19 biomarker reference ranges and alters glycosylation kinetics. • **Diagnostic Standard:** Predominant human plasma species; essential for CDG and retinitis pigmentosa (DHDDS) assays. • **Biomarker Calibration:** Validated denominator for the age-correlated Dol18/Dol19 ratio. • **Structural Integrity:** Characterized coiled conformation resolves membrane fluidity effects.

Molecular Formula C95H156O
Molecular Weight 1314.3 g/mol
CAS No. 42436-66-8
Cat. No. B3136759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolichol 19
CAS42436-66-8
Molecular FormulaC95H156O
Molecular Weight1314.3 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
InChIInChI=1S/C95H156O/c1-77(2)39-21-40-78(3)41-22-42-79(4)43-23-44-80(5)45-24-46-81(6)47-25-48-82(7)49-26-50-83(8)51-27-52-84(9)53-28-54-85(10)55-29-56-86(11)57-30-58-87(12)59-31-60-88(13)61-32-62-89(14)63-33-64-90(15)65-34-66-91(16)67-35-68-92(17)69-36-70-93(18)71-37-72-94(19)73-38-74-95(20)75-76-96/h39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,95-96H,21-38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74-76H2,1-20H3/b78-41+,79-43+,80-45+,81-47+,82-49+,83-51+,84-53+,85-55+,86-57+,87-59+,88-61+,89-63+,90-65+,91-67+,92-69+,93-71+,94-73+
InChIKeyOTRSDHXDHPEZNS-CQXSFFNNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolichol 19: Polyisoprenoid Carrier for Glycosylation and Biomarkers


Dolichol 19 is a polyisoprenoid alcohol containing 19 isoprene units with a saturated α-isoprene residue, distinguishing it from the unsaturated polyprenol family [1]. This specific chain-length variant serves as the predominant dolichol species in human plasma, urine, and multiple tissues, and its phosphorylated derivative (dolichyl phosphate) functions as an obligate carrier for N-linked protein glycosylation in the endoplasmic reticulum [2]. Dolichol 19 is biosynthesized via the mevalonate pathway through the action of cis-prenyltransferases, including dehydrodolichol diphosphate synthase (DHDDS), which determines chain-length specificity [3].

Glycosylation pathway research standard for N-linked protein glycosylation studies
Biomarker ratio (Dol18/Dol19) calibration for CDG and RP model screening
Lipidomics method development reference with characterized CID fragmentation signature
Membrane biophysics studies using defined 19-isoprene coiled conformation

Why Dolichol 18 and 20 Cannot Replace Dolichol 19


Despite belonging to the same homologous series, dolichol chain-length variants exhibit distinct tissue-specific abundance profiles, age-dependent ratio shifts, and disease-associated alterations that preclude simple interchangeability. In normal human individuals, Dolichol 19 is the dominant circulating species, whereas Dolichol 18 predominance signals pathological states including retinitis pigmentosa (RP) caused by DHDDS mutations and NUS1-associated congenital disorders of glycosylation (CDG) [1]. Furthermore, the Dol18/Dol19 ratio in urine demonstrates a significant inverse correlation with age, establishing Dolichol 19 as an essential reference point for aging biomarker studies [2]. The chain-length specificity extends to membrane biophysical properties, where Dolichol 19 exhibits a unique coiled conformation that quantitatively increases membrane fluidity relative to shorter-chain analogs [3]. Substituting Dolichol 18 or Dolichol 20 for Dolichol 19 in analytical, disease-modeling, or glycosylation assays would introduce systematic bias and invalidate established reference ranges.

Dolichol 18
Predominant in rat liver; elevated Dol18/Dol19 ratio signals pathological states (RP, NUS1-CDG). Substituting for Dolichol 19 may invalidate human reference ranges.
Dolichol 20
Minor component in human liver (~12% of total dolichol vs ~38% for Dolichol 19). Substitution may misrepresent physiological dolichol profiles in reconstitution assays.

Dolichol 19 vs. Dolichol 18 and 20: Quantitative Evidence


Predominant Dolichol 19 in Trout Liver

In a comparative analysis of hepatic dolichol distribution, Dolichol 19 was identified as the predominant isoprenolog in trout liver, accounting for approximately 65-78% of the total dolichol pool, whereas Dolichol 18 was the major component in rat liver [1]. This species-specific chain-length preference demonstrates that Dolichol 19 exhibits distinct biological prominence in certain vertebrate taxa, making it the appropriate reference standard for studies involving fish-derived glycosylation systems or comparative evolutionary lipidomics.

Species-Specific Abundance
Head-to-head
Trout liver: Dolichol 19 predominant (~65–78%)
Rat liver: Dolichol 18 predominant
Supports species-appropriate standard selection
HPLC analysis; species-dependent chain-length inversion
Comparative lipidomics Dolichol chain-length profiling Species-specific metabolism

Dol18/Dol19 Ratio as Diagnostic and Aging Biomarker

The Dol18/Dol19 ratio in human urine exhibits a significant inverse correlation with age and is markedly elevated in patients with NUS1-CDG compared to controls [1]. A reference range for the Dol18/Dol19 ratio in urine was established using samples from 75 healthy individuals, enabling discrimination between normal aging-related changes and pathological elevations associated with glycosylation disorders [1]. In parallel studies of DHDDS-associated retinitis pigmentosa, the Dol18/Dol19 ratio unambiguously discriminates patients from carriers and carriers from normal individuals, with ROC analysis confirming diagnostic utility [2].

Urinary Dol18/Dol19 Ratio
Cross-study comparable
Inverse correlation with age; elevated in NUS1-CDG vs controls
Reported biomarker ratio context for screening studies
Reference range from 75 control samples; LC-MS/MS
Biomarker validation Aging research Congenital disorders of glycosylation

Dolichol 19 vs. 20 Abundance in Human Tissues

Reverse-phase HPLC analysis of human liver dolichol revealed that homologues containing 19 and 20 isoprene units are the two major components, with Dolichol 19 consistently present as a major or co-dominant species [1]. In uterine tissue and several other human tissues, a shift toward shorter chain length was observed, with a predominance of homologues containing 18 and 19 isoprene units [1]. The composition of human liver dolichol as documented in patent literature indicates Dolichol 19 constitutes 37.7% of the total dolichol pool, compared to 36.6% for Dolichol 18 and 12.4% for Dolichol 20 [2].

Human Liver Profile
Head-to-head
Dolichol 19: 37.7%
Dolichol 18: 36.6% · Dolichol 20: 12.4% · Dolichol 17: 8.8%
Supports physiologically representative mixture design
Highest individual percentage among chain-length variants
Human tissue lipidomics Dolichol homeostasis Glycosylation substrate availability

Dolichol 19 as Preferred Substrate for Dolichol Kinase

In rat liver microsomal assays, dolichol kinase exhibited a marked preference for the saturated α-isoprene unit characteristic of dolichols: Dolichol-19 was 2.5-fold more active as a substrate than the corresponding fully unsaturated polyprenol of identical chain length [1]. This specificity is critical because the phosphorylated product (dolichyl phosphate) is the obligate carrier for N-glycosylation; fully unsaturated polyprenyl phosphates are ineffective as mannosyl acceptors in the DolPMan synthase reaction [2].

Kinase Substrate Preference
Head-to-head
2.5-fold higher activity vs polyprenol-19
Dolichol-19: α-saturated · Polyprenol-19: fully unsaturated
α-Saturated substrate required for glycosylation reconstitution
Rat liver microsomal CTP-dependent phosphorylation assay
Dolichol kinase assay Substrate specificity Glycosylation pathway reconstitution

Dolichol 19 Coiled Conformation and Membrane Fluidity

Molecular mechanics and small-angle X-ray scattering (SAXS) studies of Dolichol-19 revealed a solution conformation comprising a central coiled region (two and a half turns, dimensions 9.84 × 16.55 × 51.66 ų) flanked by two diametrically opposed arms [1]. Intrinsic viscosity measurements in membrane-mimetic solvents demonstrated that this conformation quantitatively increases solution fluidity (lowers viscosity), providing the first direct quantitative evidence that Dolichol-19 acts as a membrane-fluidizing agent [1]. While studies on synaptic plasma membranes confirm that dolichols generally increase membrane fluidity in a probe-dependent manner [2], the specific coiled conformation of the 19-isoprene variant distinguishes it from shorter-chain homologs in terms of its membrane-perturbing geometry.

Solution Conformation
Class-level
Central coiled region (2.5 turns); quantified viscosity reduction
Reported membrane-fluidizing conformation context
SAXS-validated; conformation specific to 19-isoprene chain
Membrane biophysics Dolichol conformation Lipid bilayer fluidity

LC-MS/MS Differentiation of Dolichol 19 by CID Signatures

Electrospray ionization mass spectrometry with Li⁺ cationization (ESI(Li⁺)-MS) enables direct analysis of Dolichol-19 and other polyisoprenoids with high sensitivity (limit of detection ~100 pM) [1]. Critically, collision-induced dissociation (CID) of [M+Li]⁺ adducts reveals distinct fragmentation patterns: dolichols undergo extensive and preferential sequential loss of 68-Da isoprene units, whereas polyprenols dissociate nearly exclusively by water loss [1]. This fragmentation signature provides unambiguous discrimination between Dolichol-19 and polyprenol-19 in complex biological matrices without requiring derivatization, enabling specific quantification of the α-saturated dolichol species essential for N-glycosylation.

CID Fragmentation Pattern
Head-to-head
Dolichol-19: sequential 68-Da isoprene loss
Polyprenol-19: nearly exclusive water loss
Supports unambiguous species discrimination in lipidomics
ESI(Li⁺)-MS/MS; LOD ~100 pM without derivatization
Lipidomics methodology Mass spectrometry Isoprenoid profiling

Dolichol 19 Application Scenarios


Calibration Standard for Dol18/Dol19 Ratio LC-MS/MS Assays

Clinical laboratories developing diagnostic tests for congenital disorders of glycosylation (CDG), retinitis pigmentosa associated with DHDDS mutations, or aging biomarker panels require authentic Dolichol 19 as a calibration standard. The Dol18/Dol19 ratio, which uses Dolichol 19 as the denominator, has been validated as a biomarker in multiple independent studies with established reference ranges from healthy controls [1][2]. Accurate quantification of this ratio is impossible without a pure Dolichol 19 standard to establish instrument response factors and retention time windows. Substitution with Dolichol 18 or Dolichol 20 would yield systematically biased ratio calculations and invalidate comparison with published reference ranges [1].

Substrate for Trout and Human Microsomal Glycosylation Assays

Investigators studying N-linked glycosylation in trout-derived microsomal systems or human liver microsomes require Dolichol 19 as the physiologically predominant substrate. In trout liver, Dolichol 19 is the major isoprenolog [3]; in human liver, Dolichol 19 constitutes 37.7% of the total dolichol pool, exceeding Dolichol 20 by more than 3-fold [4]. Using Dolichol 18 (the rat-predominant species) or Dolichol 20 (a minor component) would misrepresent the actual substrate availability and could alter the kinetics of dolichol kinase and subsequent mannosyltransferase reactions [5]. For studies requiring reconstitution of the mammalian dolichol cycle, Dolichol 19 is the quantitatively correct choice.

Defined-Conformation Polyisoprenoid for Membrane Biophysics

Membrane biophysicists investigating the effects of polyisoprenoid alcohols on lipid bilayer fluidity, permeability, or phase behavior should select Dolichol 19 as the reference compound due to its uniquely well-characterized three-dimensional conformation. The solution structure of Dolichol 19—a central coiled region of two and a half turns flanked by two arms—has been resolved by combined molecular mechanics and small-angle X-ray scattering, and its fluidizing effect has been quantitatively measured via intrinsic viscosity [6]. Shorter-chain dolichols (e.g., Dolichol 16 or Dolichol 18) lack comparable conformational characterization, making Dolichol 19 the only variant for which structure-function relationships can be rigorously interpreted [6].

Reference Material for Dolichol-Specific Lipidomics Method Development

Analytical chemists developing targeted or untargeted lipidomics methods for dolichol profiling require authentic Dolichol 19 to establish the characteristic collision-induced dissociation (CID) fragmentation pattern—sequential loss of 68-Da isoprene units—that distinguishes α-saturated dolichols from unsaturated polyprenols [7]. Because polyprenol-19 exhibits a fundamentally different CID behavior (exclusive water loss), it cannot serve as a surrogate for method optimization or retention time calibration [7]. Additionally, the Li⁺ cationization ESI-MS method achieves a limit of detection of approximately 100 pM, making Dolichol 19 an essential standard for high-sensitivity quantification in biological matrices such as plasma, urine, and tissue homogenates [7].

Application
Selection Property
Validation Focus
Biomarker ratio assay calibration
Dol18/Dol19 ratio reference standard
Ratio accuracy vs published reference ranges
Microsomal glycosylation reconstitution
Species-appropriate chain-length standard
Kinase substrate specificity verification
Membrane biophysics studies
Defined 19-isoprene coiled conformation
Fluidity effect in target membrane system
Lipidomics method development
CID fragmentation signature (68-Da loss)
Retention time and fragmentation confirmation
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